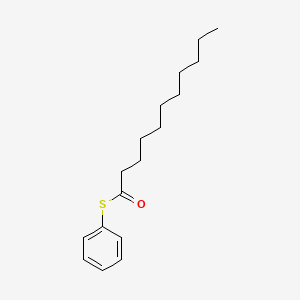

Undecanethioic acid, S-phenyl ester

Description

Properties

CAS No. |

143287-60-9 |

|---|---|

Molecular Formula |

C17H26OS |

Molecular Weight |

278.5 g/mol |

IUPAC Name |

S-phenyl undecanethioate |

InChI |

InChI=1S/C17H26OS/c1-2-3-4-5-6-7-8-12-15-17(18)19-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3 |

InChI Key |

DMRHGHUGRWPHTG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=O)SC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Dehydrating Agents: DCC and CDI

Undecanethioic acid reacts with thiophenol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI) to form the target thioester.

Procedure:

- Dissolve undecanethioic acid (10 mmol) and thiophenol (12 mmol) in anhydrous dichloromethane.

- Add DCC (12 mmol) or CDI (12 mmol) at 0°C.

- Stir at room temperature for 12–24 hours.

- Filter precipitated urea (for DCC) and purify via column chromatography (hexane/ethyl acetate).

Key Data:

- Yield: 70–85%

- Advantages: High atom economy, scalable.

- Limitations: DCC produces toxic byproducts; CDI requires moisture-free conditions.

Acyl Chloride Intermediate Route

Synthesis of Undecanoyl Chloride

Undecanoic acid is converted to undecanoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Procedure:

- Reflux undecanoic acid (10 mmol) with SOCl₂ (15 mmol) for 3 hours.

- Remove excess SOCl₂ under vacuum.

Thioester Formation

React undecanoyl chloride with thiophenol in the presence of a base (e.g., pyridine):

Procedure:

- Add undecanoyl chloride (10 mmol) dropwise to a solution of thiophenol (12 mmol) and pyridine (15 mmol) in dry ether.

- Stir for 2 hours at 0°C, then warm to room temperature.

- Extract with 1M HCl, dry over Na₂SO₄, and concentrate.

Key Data:

Transesterification of Phenyl Undecanoate

Base-Catalyzed Thiolysis

Phenyl undecanoate undergoes transesterification with thiophenol using potassium acetate (KOAc):

Procedure:

- Mix phenyl undecanoate (5 mmol), thiophenol (7.5 mmol), and KOAc (10 mmol) in tetrahydrofuran.

- Reflux at 80°C for 6 hours.

- Purify via silica gel chromatography.

Key Data:

Enzymatic Synthesis Using Acyltransferases

Carboxylic Acid Reductase (CAR)-Mediated Activation

The CARsr-A enzyme from Segniliparus rugosus catalyzes thioester formation from undecanoic acid and thiophenol in the presence of ATP and CoA.

Procedure:

- Incubate undecanoic acid (10 mM), thiophenol (15 mM), ATP (5 mM), and CARsr-A (2 mg/mL) in phosphate buffer (pH 7.5).

- Shake at 30°C for 24 hours.

- Extract with ethyl acetate and concentrate.

Key Data:

Mitsunobu Reaction with Thioacetic Acid

Diethyl Azodicarboxylate (DEAD)-Mediated Coupling

Undecanoic acid reacts with thiophenol via Mitsunobu conditions:

Procedure:

- Combine undecanoic acid (10 mmol), thiophenol (12 mmol), triphenylphosphine (15 mmol), and DEAD (12 mmol) in THF.

- Stir at room temperature for 12 hours.

- Concentrate and purify via flash chromatography.

Key Data:

Acyl Phosphate Intermediate Route

Activation with Trichloroacetonitrile (Cl₃CCN)

Undecanoic acid is activated as an acyl phosphate, followed by thiol substitution:

Procedure:

- Treat undecanoic acid (10 mmol) with Cl₃CCN (12 mmol) and phosphate buffer (pH 7).

- Add thiophenol (15 mmol) and stir for 6 hours.

- Extract with ethyl acetate and concentrate.

Key Data:

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| DCC/CDI Coupling | 70–85 | Room temperature | High scalability | Toxic byproducts (DCC) |

| Acyl Chloride Route | 80–90 | 0°C to room temp | High purity | Requires corrosive reagents (SOCl₂) |

| Transesterification | 90–98 | 80°C reflux | Excellent selectivity | Requires pre-formed ester |

| Enzymatic Synthesis | 60–75 | 30°C, aqueous | Green chemistry | Lower yield, enzyme cost |

| Mitsunobu Reaction | 65–80 | Room temperature | Broad substrate scope | Expensive reagents (DEAD, PPh₃) |

| Acyl Phosphate Activation | 70–85 | Mild aqueous | No organic solvents | Sensitive to pH fluctuations |

Chemical Reactions Analysis

Types of Reactions

Undecanethioic acid, S-phenyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to undecanethioic acid and phenol under acidic or basic conditions.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation: The ester can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, such as hydrochloric acid.

Oxidation: Hydrogen peroxide or peracids are used under mild conditions to oxidize the sulfur atom in the ester.

Major Products Formed

Hydrolysis: Undecanethioic acid and phenol.

Reduction: Undecanethiol and phenol.

Oxidation: Sulfoxides or sulfones.

Scientific Research Applications

Undecanethioic acid, S-phenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of undecanethioic acid, S-phenyl ester involves its interaction with various molecular targets. The ester can undergo hydrolysis to release undecanethioic acid and phenol, which can then interact with cellular components. The sulfur atom in the ester can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural and Thermodynamic Properties

The following table summarizes key properties of Undecanethioic acid, S-phenyl ester and related compounds:

Key Observations :

- Chain Length Effects: Undecanethioic acid’s longer alkyl chain confers higher hydrophobicity and molecular weight compared to S-phenyl thioacetate.

- Thermodynamic Stability : While direct energy values (e.g., E = -X a.u.) are unavailable for the target compound, shorter-chain analogs like S-phenyl methanesulfonic acid (E = -1218.386188 a.u.) exhibit greater stability than oxygenated esters (e.g., Methanesulfonic acid phenyl ester, E = -895.404972 a.u.) . Longer alkyl chains may reduce reactivity due to steric hindrance.

- Boiling Points : S-Phenyl thioacetate boils at 99.5°C under reduced pressure (0.8 kPa) , while the undecanethioic acid derivative likely has a significantly higher boiling point due to increased van der Waals interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.